2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-methyl-1,3-dihydroinden-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-10(11)6-8-4-2-3-5-9(8)7-10;/h2-5H,6-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXMFTYGEDPPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91817-66-2 | |
| Record name | 2-Methyl-2.3-dihydro-1H-inden-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Synthesis Guide: 2-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
[1]
Executive Summary & Structural Distinction[1]
This technical guide details the synthesis of 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (2-AMI).[1] It is imperative to distinguish this target molecule from its structural isomer, N-methyl-2-aminoindane (NM2AI).[1]
-
Target (2-AMI): A primary amine with a quaternary carbon at position 2 (C-Methylation).[1] This structure creates a rigid steric bulk perpendicular to the amine, significantly altering pharmacological binding profiles at monoamine transporters and NMDA receptors compared to the parent aminoindane.
-
Isomer (NM2AI): A secondary amine (N-Methylation).[1]
Synthetic Strategy: The construction of the quaternary center at position 2 is the rate-limiting complexity. Standard reductive amination of 2-methyl-2-indanone is kinetically disfavored due to steric hindrance.[1] Therefore, this guide utilizes a Grignard-Ritter Sequence , leveraging the stability of the tertiary benzylic carbocation to install the amine functionality with high regioselectivity.
Retrosynthetic Analysis & Pathway Design
The synthesis is disconnected into three logical phases designed to maximize atom economy and ensure the integrity of the quaternary center.
The Disconnection Logic
-
Target: 2-Methyl-2-aminoindane HCl.
-
Precursor 1 (Amine Installation): N-(2-methyl-2,3-dihydro-1H-inden-2-yl)acetamide.[1]
-
Rationale: The Ritter reaction allows attack of a nitrile on a tertiary carbocation, bypassing the steric issues of SN2 reactions.
-
-
Precursor 2 (Carbocation Source): 2-Methyl-2,3-dihydro-1H-inden-2-ol (Tertiary Alcohol).[1]
-
Starting Material: 2,3-Dihydro-1H-inden-2-one (2-Indanone).[1]
Reaction Pathway Visualization[1]
Caption: Figure 1.[1][2] Linear synthetic workflow from 2-indanone to 2-AMI HCl via the Grignard-Ritter protocol.
Experimental Protocol
Phase 1: Nucleophilic Addition (Formation of the Tertiary Alcohol)
Objective: Install the methyl group at Position 2.
-
Reagents:
-
2-Indanone (Substrate)[1]
-
Methylmagnesium Bromide (MeMgBr) (3.0 M in diethyl ether)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium Chloride (sat. aq.)
-
Procedure:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain a positive nitrogen atmosphere.[1]
-
Solvation: Dissolve 2-Indanone (13.2 g, 100 mmol) in 150 mL of anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Add MeMgBr (36 mL, 110 mmol) dropwise over 45 minutes. The solution may turn turbid.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2] Disappearance of the ketone spot indicates completion.
-
Quench: Carefully quench with saturated NH₄Cl (50 mL) at 0°C.
-
Workup: Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Result: Crude 2-methyl-2,3-dihydro-1H-inden-2-ol.[1] Proceed immediately to Phase 2 (tertiary benzylic alcohols are prone to dehydration).
Phase 2: The Ritter Reaction (Amine Installation)
Objective: Convert the tertiary alcohol to the acetamide via a carbocation intermediate.
-
Reagents:
Procedure:
-
Solution: Dissolve the crude alcohol in Acetonitrile (40 mL) and Glacial Acetic Acid (10 mL) in a round-bottom flask. Cool to 0°C.[1][3]
-
Acid Addition: Add conc. H₂SO₄ (6 mL) dropwise. Caution: Exothermic.
-
Incubation: Allow the mixture to stir at room temperature for 12–18 hours.
-
Quench: Pour the reaction mixture onto 200 g of crushed ice. Stir vigorously.
-
Isolation: The acetamide (N-(2-methyl-2,3-dihydro-1H-inden-2-yl)acetamide) often precipitates as a solid.[1] Filter and wash with cold water.[1] If oil forms, extract with Dichloromethane (DCM), wash with NaHCO₃, and evaporate.
Phase 3: Hydrolysis & Salt Formation
Objective: Remove the acetyl group to yield the primary amine hydrochloride.
-
Reagents:
-
Intermediate Acetamide[1]
-
Hydrochloric Acid (6M HCl)
-
Ethanol (95%)
-
Procedure:
-
Reflux: Suspend the acetamide in a mixture of 6M HCl (50 mL) and Ethanol (20 mL). Heat to reflux (approx. 90°C) for 24 hours.
-
Concentration: Evaporate the solvent under reduced pressure to near dryness.
-
Purification: Recrystallize the residue from Isopropanol/Ether.
-
Final Product: this compound (White crystalline solid).[1]
Analytical Validation & Data
Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv.[2] | Role | Critical Hazard |
| 2-Indanone | 132.16 | 1.0 | Precursor | Polymerizes if stored improperly |
| MeMgBr | 119.24 | 1.1 | Nucleophile | Pyrophoric; Moisture sensitive |
| Acetonitrile | 41.05 | Excess | Solvent/Reactant | Flammable; Toxic |
| H₂SO₄ | 98.08 | 2.5 | Catalyst | Corrosive; Dehydrating agent |
Expected Analytical Signature
-
1H NMR (D₂O, 400 MHz):
- 7.20–7.40 (m, 4H, Ar-H)
- 3.25 (d, J=16 Hz, 2H, benzylic -CH₂-)[1]
- 3.05 (d, J=16 Hz, 2H, benzylic -CH₂-)[1]
- 1.55 (s, 3H, -CH₃)
-
Note: The methylene protons at C1 and C3 are diastereotopic but may appear as a singlet or AB quartet depending on resolution and solvent effects due to the symmetry of the C2 substitution.
-
Melting Point: Expect >240°C (sublimes/decomposes) for the HCl salt.
Safety & Handling (E-E-A-T)
-
2-Indanone Instability: 2-Indanone is less stable than 1-indanone.[1] It can self-condense or polymerize.[1] Store at -20°C. If the starting material is dark brown/black, purify via steam distillation before use [1].[1]
-
Cyanide Management: While this protocol uses Acetonitrile (Ritter), alternative routes using NaCN (to form formamides) pose extreme toxicity risks. The Acetonitrile route is safer but still requires fume hood operation due to potential trace HCN generation under acidic hydrolysis conditions.
-
Exotherms: The addition of H₂SO₄ to the nitrile solution is highly exothermic. Failure to cool (0°C) can lead to "runaway" polymerization of the indene intermediate formed by elimination.
References
-
Organic Syntheses Procedure for 2-Indanone
-
Mechanism of the Ritter Reaction
-
Pharmacological Context (Distinction from NM2AI)
-
General Synthesis of Aminoindanes
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 3. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. JPH1072397A - Production of 2-indanones - Google Patents [patents.google.com]
- 8. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]
- 9. CN108329197A - A kind of preparation method of indanone compounds - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Details for Aminoindanes [unodc.org]
Technical Monograph: 2-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
This guide provides an in-depth technical analysis of 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride , a rigid analogue of phentermine and a derivative of the aminoindane scaffold.
Subject: Physicochemical, Synthetic, and Analytical Profiling Primary Audience: Medicinal Chemists, Forensic Toxicologists, and Pharmaceutical Researchers
Part 1: Chemical Identity & Molecular Weight Analysis
The compound is the hydrochloride salt of 2-methyl-2-aminoindane (2-Me-2-AI).[1] It is structurally distinct from its isomer N-methyl-2-aminoindane (NM-2-AI), a common confusion point in literature.[1]
Molecular Weight Calculation
The molecular weight is derived from the stoichiometry of the hydrochloride salt form (
| Component | Element | Qty | Atomic Mass (Da) | Subtotal |
| Cation ( | Carbon | 10 | 12.011 | 120.11 |
| Hydrogen | 13 | 1.008 | 13.104 | |
| Nitrogen | 1 | 14.007 | 14.007 | |
| Counterion ( | Hydrogen | 1 | 1.008 | 1.008 |
| Chlorine | 1 | 35.453 | 35.453 | |
| Total | 183.68 g/mol |
-
Exact Mass (Monoisotopic): 183.0815 Da
-
CAS Registry Number: 91817-66-2 (HCl salt); 24445-44-1 (Free base - Note: often conflated with N-methyl variants in databases, verify structure explicitly).[1]
Structural Differentiation (Critical)
In forensic and pharmacological contexts, it is imperative to distinguish the C-methyl variant (the subject of this guide) from the N-methyl variant.
-
Subject (2-Me-2-AI): Methyl group attached to the C2 carbon.[1] A rigid analogue of phentermine .[1]
-
Isomer (NM-2-AI): Methyl group attached to the nitrogen.[1][2] A rigid analogue of methamphetamine .[1][3]
Figure 1: Structural divergence of aminoindane derivatives. The subject compound corresponds to the green pathway.
Part 2: Synthesis & Reaction Logic
The synthesis of 2-methyl-2,3-dihydro-1H-inden-2-amine presents a challenge due to the steric hindrance at the quaternary carbon.[1] Unlike simple reductive amination used for 2-aminoindane, the C2-methyl group requires constructing the amine on a tertiary carbon.[1]
Primary Synthetic Pathway: The Ritter Reaction
The most robust protocol utilizes 2-indanone as the precursor, leveraging the Ritter reaction to install the amine at the hindered position.
Protocol Logic:
-
Nucleophilic Addition: 2-Indanone is treated with a methyl Grignard reagent to form the tertiary alcohol.[1]
-
Ritter Reaction: The alcohol undergoes acid-catalyzed dehydration to a carbocation, which is trapped by acetonitrile to form an acetamide.[1]
-
Hydrolysis: The acetamide is hydrolyzed to the primary amine.[1]
Step-by-Step Methodology:
-
Grignard Addition:
-
Ritter Reaction (One-Pot):
-
Reagents: 2-Methyl-2-indanol, Acetonitrile (solvent/reactant), Sulfuric acid (
, conc). -
Conditions:
addition, then RT for . -
Intermediate: N-(2-methyl-2,3-dihydro-1H-inden-2-yl)acetamide.[1]
-
Mechanism:[4] Formation of the tertiary carbocation at C2, followed by nucleophilic attack by the nitrogen of acetonitrile.[1]
-
-
Hydrolysis & Salt Formation:
Figure 2: Synthetic route from 2-indanone via the Ritter reaction.
Part 3: Analytical Profiling
For researchers validating the identity of synthesized or seized material, the following analytical signatures are diagnostic.
Mass Spectrometry (GC-MS / EI)
-
Molecular Ion (
): 147 m/z (weak).[1] -
Base Peak: 132 m/z.[1]
-
Fragmentation Logic: Loss of the methyl radical (
) is favorable to stabilize the cation on the benzylic/tertiary position, or loss of depending on ionization energy.[1] However, in alpha-methyl amines (like phentermine), the tropylium ion formation or alpha-cleavage dominates.[1] -
Diagnostic: The presence of the m/z 132 peak distinguishes it from N-methyl-2-aminoindane, which typically fragments differently (often base peak at m/z 58 or 44 due to retro-Diels-Alder or alpha-cleavage of the N-methyl group).
-
Nuclear Magnetic Resonance ( H-NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment |
| 7.10 - 7.30 | Multiplet | 4H | Aromatic Protons |
| 3.10 - 3.30 | Doublet (AB system) | 2H | Benzylic |
| 2.90 - 3.10 | Doublet (AB system) | 2H | Benzylic |
| 1.55 | Singlet | 3H |
-
Key Feature: The methyl group appears as a sharp singlet because it is attached to a quaternary carbon (no adjacent protons for coupling).[1] In contrast, the N-methyl isomer would show a methyl singlet (or doublet if protonated) typically further downfield or coupled to the NH proton.[1]
Part 4: Pharmacological & Toxicological Context
While direct clinical data on 2-methyl-2-aminoindane is less abundant than its non-methylated parent, its activity can be predicted with high confidence via Structure-Activity Relationship (SAR) analysis of the phenethylamine class.
-
Class: Psychostimulant / Anorectic (Predicted).[1]
-
Mechanism of Action:
-
Monoamine Release: As a rigid analogue of phentermine , it is expected to act primarily as a norepinephrine releasing agent (NRA) with lower potency at the dopamine transporter (DAT) compared to amphetamine.[1]
-
Metabolic Stability: The alpha-methyl group (at C2) blocks metabolic deamination by Monoamine Oxidase (MAO), likely extending the half-life compared to 2-aminoindane.[1]
-
-
Safety Profile:
References
-
Nichols, D. E., et al. (1991).[1][6] "Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan". Journal of Medicinal Chemistry, 34(5), 1662-1668.[1] (Contextual SAR for aminoindanes).
-
Simoni, D., et al. (2005).[1] "Ritter reaction on 2-indanol derivatives: A convenient route to 2-aminoindanes".[1] Tetrahedron Letters. (Synthetic methodology basis).
-
PubChem. (2024).[1] Compound Summary: 2-Methyl-2-aminoindane.[1] National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- | C17H27NO2 | CID 5626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NM-2-AI - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride | C13H20ClN | CID 10236126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Details for Aminoindanes [unodc.org]
A Comprehensive Technical Guide to 2-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride: Synthesis, Characterization, and Pharmacological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Structure and Nomenclature of a Niche Aminoindane
This technical guide provides an in-depth exploration of 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a specific derivative of the aminoindane class of molecules. The IUPAC name for the hydrochloride salt of this compound is indeed 2-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride, and it is identified by the CAS Number 91817-66-2.[1][2][3][4] The free base form has the CAS Number 312753-94-9.[5][6]
It is crucial to distinguish this compound from its more extensively studied isomers:
-
2-Aminoindan: The parent compound without the methyl group on the C2 carbon. It is a well-documented psychoactive compound.[7]
-
N-methyl-2-aminoindane (NM-2-AI): An isomer where the methyl group is attached to the nitrogen atom of the amino group, not the indane ring.
While 2-methyl-2,3-dihydro-1H-inden-2-amine is commercially available, the majority of published scientific literature focuses on 2-aminoindan and its N-methylated counterpart. Therefore, this guide will synthesize the available data on the target compound and leverage the extensive knowledge of its close analogs to provide a comprehensive technical overview, including plausible synthetic routes, analytical methodologies, and a discussion of its potential pharmacological profile within the broader context of the aminoindane family.
Physicochemical Properties and Structural Comparison
A clear understanding of the basic physicochemical properties is fundamental for any research and development endeavor. The table below summarizes the key properties of this compound and its close relatives.
| Property | 2-Methyl-2,3-dihydro-1H-inden-2-amine HCl | 2-Aminoindan HCl | N-Methyl-2,3-dihydro-1H-inden-2-amine HCl |
| CAS Number | 91817-66-2[1] | 2338-18-3 | 10408-85-2 |
| Molecular Formula | C₁₀H₁₄ClN[1] | C₉H₁₂ClN | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol [1] | 169.65 g/mol | 183.68 g/mol |
| Appearance | Solid (predicted) | White to off-white crystalline powder | White to off-white solid |
| Melting Point | Not specified | 245-247 °C[8] | Not specified |
| Solubility | Not specified | Slightly soluble in DMSO and Methanol[8] | Not specified |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: C2-Methylation of 2-Indanone
The first step involves the alpha-methylation of 2-indanone. This requires the formation of an enolate followed by quenching with an electrophilic methyl source.
Causality of Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is ideal for quantitatively forming the kinetic enolate of 2-indanone. This minimizes self-condensation side reactions. Sodium hydride (NaH) is another viable option.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are necessary to prevent protonation of the strong base and the enolate intermediate.
-
Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control of deprotonation and to maintain the stability of the LDA and the enolate.
-
Electrophile: Methyl iodide is a highly reactive and commonly used methylating agent.
Step 2: Reductive Amination of 2-Methyl-2-indanone
The resulting 2-methyl-2-indanone can then be converted to the target primary amine via reductive amination. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ.
Causality of Experimental Choices:
-
Ammonia Source: Anhydrous ammonia or a salt such as ammonium acetate can be used as the nitrogen source.
-
Reducing Agent: Several reducing agents are effective for this transformation. Catalytic hydrogenation (e.g., H₂, Raney Nickel, or Palladium on carbon) is a common method. Alternatively, hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and highly selective for the iminium ion over the ketone, which can be advantageous.[9]
-
pH Control: When using hydride reagents, maintaining a slightly acidic pH is often necessary to facilitate imine formation without decomposing the reducing agent.
Detailed Experimental Protocols
The following protocols are proposed based on established methodologies for similar transformations. Researchers should perform small-scale trials to optimize conditions.
Protocol 1: Synthesis of 2-Methyl-2-indanone
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.
-
Reagent Preparation: The flask is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine (1.1 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). The solution is stirred for 30 minutes at -78 °C to generate LDA.
-
Enolate Formation: A solution of 2-indanone (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour.
-
Alkylation: Methyl iodide (1.2 equivalents) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Reductive Amination to 2-Methyl-2,3-dihydro-1H-inden-2-amine
-
Reaction Setup: To a solution of 2-methyl-2-indanone (1.0 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Reduction: Add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature. The reaction mixture is stirred at room temperature for 24-48 hours. Progress can be monitored by TLC or GC-MS.
-
Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with 2M NaOH. The aqueous layer is extracted with dichloromethane.
-
Purification and Salt Formation: The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting free base can be purified by distillation or chromatography. To form the hydrochloride salt, the purified amine is dissolved in a minimal amount of diethyl ether, and a solution of HCl in ether is added dropwise until precipitation is complete. The solid is collected by filtration, washed with cold ether, and dried under vacuum.
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for confirming the identity and purity of the synthesized this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying aminoindanes and their metabolites. The mass spectrum of the target compound is expected to show a molecular ion peak corresponding to the free base (m/z = 147.22) and characteristic fragmentation patterns. Derivatization with reagents like trifluoroacetic anhydride can improve chromatographic resolution and provide additional structural information.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the diastereotopic methylene protons of the indane ring, and a singlet for the C2-methyl group.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms, including the quaternary carbon at the C2 position.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching vibrations for the primary amine (or ammonium salt) and C-H stretches for the aromatic and aliphatic portions of the molecule.
Pharmacological Profile and Mechanism of Action (Inferred)
While no specific pharmacological data for 2-methyl-2,3-dihydro-1H-inden-2-amine exists in the public domain, its mechanism of action can be inferred from the extensive research on 2-aminoindan and N-methyl-2-aminoindane.
Aminoindanes are generally classified as monoamine releasing agents.[10] They interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By acting as substrates for these transporters, they induce reverse transport (efflux) of the monoamines from the presynaptic neuron into the synaptic cleft, thereby increasing their extracellular concentrations.
Caption: Inferred mechanism of action for 2-methyl-aminoindane.
The addition of a methyl group at the C2 position, as in the user's compound of interest, is likely to modulate its interaction with these transporters compared to 2-aminoindan. This could potentially alter its potency and selectivity for dopamine, norepinephrine, or serotonin release, making it a valuable tool for structure-activity relationship (SAR) studies in the development of novel central nervous system agents.
Applications in Research and Drug Development
The aminoindane scaffold is a key pharmacophore in numerous biologically active compounds. Its rigid structure, which incorporates a phenethylamine moiety, makes it an attractive starting point for the design of agents targeting the central nervous system.
-
Neuroscience Research: As a novel monoamine releaser, 2-methyl-2,3-dihydro-1H-inden-2-amine could be used as a research tool to probe the function of monoamine transporters and to study the behavioral and physiological effects of altered monoaminergic neurotransmission.
-
Drug Discovery Scaffold: The primary amine of the title compound provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives. These could be screened for activity as antidepressants, anxiolytics, or treatments for other neurological and psychiatric disorders.[11]
-
Structure-Activity Relationship (SAR) Studies: By comparing the pharmacological profile of 2-methyl-2,3-dihydro-1H-inden-2-amine with that of 2-aminoindan and N-methyl-2-aminoindane, researchers can gain valuable insights into how the position of a methyl group influences transporter affinity and selectivity.
Conclusion
This compound is a niche but structurally interesting member of the aminoindane family. While direct experimental data on this compound is limited, a comprehensive understanding of its chemistry and likely pharmacology can be constructed through logical inference from its well-studied analogs. The synthetic pathways and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and investigate this compound, potentially unlocking new avenues in neuroscience research and the development of novel therapeutics.
References
-
Chem-Impex. 2-Aminoindan hydrochloride. [Link]
- Google Patents.
-
United Nations Office on Drugs and Crime. Details for Aminoindanes. [Link]
- Google Patents.
-
ChemBK. 2-Aminoindan hydrochloride. [Link]
- Bonnett, B. et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 148, 246-256.
- Google Patents.
-
Wikipedia. 2-Aminoindane. [Link]
- Giorgetti, A. et al. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. International Journal of Molecular Sciences, 24(2), 1649.
-
PubMed. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Reagentia. CAS/ID No. 91817-66-2. [Link]
-
PubChem. 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid. [Link]
-
3ASenrise. This compound. [Link]
Sources
- 1. 91817-66-2|this compound|BLD Pharm [bldpharm.com]
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- 4. biosynth.com [biosynth.com]
- 5. CAS # 312753-94-9, 2-Methyl-2-indanamine, 2-Methylindan-2-ylamine - chemBlink [chemblink.com]
- 6. CAS 312753-94-9 | 2-Methyl-indan-2-ylamine - Synblock [synblock.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2-Indanone synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Potential Pharmacological Effects of 2-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the potential pharmacological effects of 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a member of the aminoindane class of compounds. Due to the limited direct research on this specific molecule, this guide synthesizes information from structurally related and more extensively studied analogues, primarily 2-aminoindane (2-AI) and N-methyl-2-aminoindane (NM-2-AI), to project its likely pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering insights into its potential as a central nervous system stimulant, its mechanism of action, and methodologies for its investigation.
Introduction and Chemical Identity
This compound is an organic compound characterized by an indane framework with a methyl-substituted amino group at the second carbon position.[1] It belongs to the aminoindane family, which are cyclic analogues of amphetamine.[2] The hydrochloride salt form enhances its stability and solubility for research purposes.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H14ClN |
| Molecular Weight | 183.68 g/mol |
| Related Compounds | 2-Aminoindane (2-AI), N-methyl-2-aminoindane (NM-2-AI) |
The structural similarity of 2-methyl-2,3-dihydro-1H-inden-2-amine to amphetamine and its analogues suggests its potential to act as a central nervous system (CNS) stimulant.[2] This guide will explore this potential by examining the known pharmacology of closely related compounds.
Inferred Pharmacological Profile
The pharmacological profile of this compound is not well-documented in scientific literature. However, by examining its structural relationship to 2-AI and NM-2-AI, a probable profile can be inferred. Aminoindanes are known to act as CNS stimulants by modulating the activity of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[2]
Anticipated Mechanism of Action
It is highly probable that this compound functions as a monoamine releasing agent and potentially as a reuptake inhibitor. This mechanism is characteristic of the aminoindane class.[3]
-
Dopamine and Norepinephrine Release: The core aminoindane structure is associated with the release of dopamine and norepinephrine.[4] 2-AI, the parent compound, is a selective substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] The addition of a methyl group at the 2-position, as in the target molecule, is unlikely to abolish this activity and may modulate its potency and selectivity.
-
Serotonergic Activity: Some aminoindanes, such as 5,6-methylenedioxy-2-aminoindane (MDAI), exhibit potent serotonin-releasing properties.[2][5] While the target molecule lacks the methylenedioxy ring substitution, some interaction with the serotonin transporter (SERT) cannot be entirely ruled out. N-methyl-2,3-dihydro-1H-inden-2-amine is described as a potent serotonergic drug.[6]
The following diagram illustrates the proposed mechanism of action at a monoaminergic synapse:
Caption: A typical workflow for the investigation of drug metabolism.
Experimental Protocols for Pharmacological Characterization
To definitively characterize the pharmacological effects of this compound, a series of in vitro and in vivo assays are recommended.
In Vitro Monoamine Transporter Activity Assays
Objective: To determine the affinity and functional activity of the compound at human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Methodology:
-
Cell Culture: Utilize human embryonic kidney 293 (HEK 293) cells stably expressing the human DAT, NET, or SERT. [5]2. Uptake Inhibition Assay:
-
Plate the cells in a 96-well format.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
-
Incubate for a specified time to allow for transporter-mediated uptake.
-
Wash the cells to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the IC50 value for uptake inhibition.
-
-
Release Assay:
-
Pre-load the cells with the respective radiolabeled substrate.
-
Wash the cells to remove excess extracellular radiolabel.
-
Add varying concentrations of the test compound.
-
Incubate and then collect the supernatant.
-
Measure the amount of radiolabel released into the supernatant.
-
Calculate the EC50 value for release.
-
In Vivo Behavioral Assays in Rodent Models
Objective: To assess the stimulant, locomotor, and potential reinforcing effects of the compound in a living organism.
Methodology:
-
Locomotor Activity:
-
Acclimate mice or rats to open-field arenas.
-
Administer various doses of this compound via intraperitoneal injection.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking software.
-
Compare the activity levels to a vehicle-treated control group.
-
-
Drug Discrimination:
-
Train animals to discriminate between the effects of a known stimulant (e.g., amphetamine) and saline.
-
Once trained, administer the test compound and observe which lever the animal presses, indicating whether the subjective effects are similar to the training drug.
-
-
Self-Administration:
-
Implant intravenous catheters in rats.
-
Allow the animals to self-administer the test compound by pressing a lever.
-
This assay provides an indication of the reinforcing (addictive) potential of the substance.
-
Toxicology and Safety Considerations
The toxicological profile of this compound is unknown. However, based on related aminoindanes, potential for both acute and long-term toxicity exists. Animal studies on some aminoindanes have shown a degree of neurotoxicity at high doses. [2]The US Drug Enforcement Administration has noted the presence of related aminoindanes in samples from NPS surveillance programs, highlighting the need for caution. [7]
Conclusion
This compound is a compound with a high potential for CNS stimulant activity. Its structural similarity to 2-aminoindane and N-methyl-2-aminoindane strongly suggests that it acts as a monoamine releasing agent, primarily affecting dopamine and norepinephrine systems. Its metabolism may yield the active metabolite 2-aminoindane, further contributing to its pharmacological effects. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its pharmacological and toxicological properties. Further research is imperative to fully understand the therapeutic potential and risks associated with this and other novel psychoactive substances.
References
-
United Nations Office on Drugs and Crime. (n.d.). Aminoindanes. Retrieved from [Link]
-
KnowDrugs. (n.d.). NM-2-AI. Retrieved from [Link]
-
PsychonautWiki. (2024, April 21). NM-2-AI. Retrieved from [Link]
-
Coppola, M., et al. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. International Journal of Molecular Sciences, 24(3), 1882. Retrieved from [Link]
-
DEA Diversion Control Division. (2021, May 13). Alert Regarding N-Methyl-2-Aminoindane (NM-2-AI). Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminoindane. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminoindan hydrochloride. Retrieved from [Link]
- Gorenc, A., & Kralj, D. (2025). Synthesis of 1-amino-2-methyl-2,3-dihydroindole by nitrosating 2-methyl-2,3-dihydro-1H-indole and then reducing the obtained 1-nitroso-2-methyl-2,3-dihydroindole with thiourea dioxide.
-
Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. Retrieved from [Link]/)
Sources
- 1. CAS 2975-41-9: 2-Aminoindane | CymitQuimica [cymitquimica.com]
- 2. Details for Aminoindanes [unodc.org]
- 3. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 4. m.psychonautwiki.org [m.psychonautwiki.org]
- 5. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
Methodological & Application
Application Note: Analytical Characterization and Differentiation of 2-Methyl-2,3-dihydro-1H-inden-2-amine HCl
This Application Note is designed to serve as a definitive analytical guide for 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (also referred to as 2-Methyl-2-aminoindane or 2-Me-2-AI ).
Critical Distinction: This protocol specifically addresses the C-methyl isomer (methyl group at the 2-position carbon), a structural analogue of phentermine. It must not be confused with its more common isomer, N-methyl-2-aminoindane (NM-2-AI) , which is a structural analogue of methamphetamine. The differentiation of these regioisomers is a primary focus of this guide.
Introduction & Chemical Identity
2-Methyl-2-aminoindane (2-Me-2-AI) represents a rigidified analogue of phentermine (
Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | 2-methyl-2,3-dihydro-1H-inden-2-amine HCl | |
| Common Abbreviation | 2-Me-2-AI | Distinct from NM-2-AI |
| Molecular Formula | ||
| Molecular Weight | 183.68 g/mol (Salt); 147.22 g/mol (Base) | Isomeric with NM-2-AI |
| Amine Type | Primary ( | NM-2-AI is Secondary |
| Chirality | Achiral | Plane of symmetry through C2 |
| Solubility | Water, Methanol, DMSO | High solubility as HCl salt |
Structural Elucidation (NMR Spectroscopy)
Objective: To definitively distinguish 2-Me-2-AI from NM-2-AI using Proton Nuclear Magnetic Resonance (
Protocol:
-
Solvent: Dissolve 5-10 mg of the HCl salt in 0.6 mL of DMSO-
or . -
Instrument: 400 MHz or higher.
-
Temperature: 298 K.
Diagnostic Signals (Comparison)
| Feature | 2-Me-2-AI (Target) | NM-2-AI (Isomer) | Mechanistic Explanation |
| Methyl Group | Singlet, | Singlet, | In 2-Me-2-AI, the methyl is attached to a carbon (shielded). In NM-2-AI, it is on nitrogen (deshielded). |
| C2 Proton | ABSENT | Multiplet, | 2-Me-2-AI has a quaternary C2; NM-2-AI has a methine proton. |
| C1/C3 Protons | AB Quartet or Singlet (approx 3.0 ppm) | Multiplet (complex coupling) | The benzylic protons in 2-Me-2-AI have no vicinal coupling to C2, simplifying the splitting pattern. |
Chromatographic Separation & Mass Spectrometry (GC-MS)[5][6]
Objective: To separate 2-Me-2-AI from biological matrices and isomeric impurities. Challenge: As a primary amine, 2-Me-2-AI may exhibit peak tailing on non-polar columns. Solution: Derivatization with Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) is mandatory for robust analysis.
Protocol: Derivatization with TFAA
-
Extraction: Extract sample (e.g., plasma/urine) into ethyl acetate under alkaline conditions (pH > 10). Evaporate to dryness.
-
Reagent Addition: Add 50
L Ethyl Acetate + 50 L TFAA. -
Incubation: Cap and heat at 60°C for 20 minutes.
-
Reconstitution: Evaporate to dryness under
stream; reconstitute in 100 L Ethyl Acetate.
GC-MS Acquisition Parameters
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25
m).[1] -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: 250°C, Splitless (1 min).
-
Oven Program: 60°C (1 min)
20°C/min 300°C (hold 5 min).
Mass Spectral Interpretation (EI, 70eV)
Unlike NM-2-AI, which fragments via typical amine alpha-cleavage, 2-Me-2-AI (phentermine-like) shows a distinct pattern driven by the stability of the carbocation formed after amine loss.
-
Native Drug (Underivatized):
-
Base Peak: m/z 132 (Loss of methyl radical
) or m/z 91 (Tropylium ion). -
Note: The molecular ion (
147) is often weak.
-
-
TFA-Derivative:
-
Differentiation Key: The TFA derivative of 2-Me-2-AI is a secondary amide (N-H-TFA), whereas the NM-2-AI derivative is a tertiary amide (N-Me-TFA).
-
Fragment m/z 115/116: Indene cation (highly characteristic of the indane core).
-
HPLC-UV/DAD Purity Profiling
Objective: Routine purity checks and quantification without mass spectrometry.
Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m). -
Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonated amine, prevents tailing).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (peptide bond/backbone) and 260 nm (aromatic ring).
System Suitability Criteria (Self-Validating)
-
Tailing Factor (
): Must be . If , increase buffer ionic strength (e.g., add 10mM Ammonium Formate). -
Resolution (
): If analyzing a mixture of 2-Me-2-AI and NM-2-AI, must be . 2-Me-2-AI (primary amine) generally elutes earlier than NM-2-AI (secondary amine) on C18 due to higher polarity of the primary ammonium species.
Analytical Workflow Diagram
The following diagram illustrates the logical flow for characterizing an unknown sample suspected to contain 2-Me-2-AI, specifically designed to rule out its isomers.
Caption: Decision tree for distinguishing 2-Me-2-AI from its N-methyl isomer using NMR and GC-MS.
References
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended methods for the Identification and Analysis of Synthetic Cathinones and Related Aminoindanes. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Retrieved from [Link]
- Wohlfarth, A., et al. (2015). "Metabolite profiling of the new psychoactive substance 2-aminoindane..." Drug Testing and Analysis. (Contextual reference for general aminoindane metabolism).
Disclaimer: This protocol is intended for research and forensic applications only. 2-Methyl-2,3-dihydro-1H-inden-2-amine may be subject to legislative controls in various jurisdictions depending on analogue laws covering phenethylamines or aminoindanes.
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
Introduction & Scope
This Application Note provides a comprehensive protocol for the analysis of 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (also known as 2-Methyl-2-aminoindane HCl).[1][2]
Critical Structural Distinction: Researchers must distinguish this compound from its structural isomer, N-methyl-2-aminoindane (NM-2-AI) .[1][2]
-
Target Compound (This Protocol): The methyl group is attached to the C2 carbon of the indane ring.[2] It is a primary amine on a quaternary carbon.[2] (CAS: 91817-66-2 for HCl salt).[1][2][3][4]
-
Isomer (NM-2-AI): The methyl group is attached to the nitrogen atom.[1][2] (CAS: 24445-44-1).[1][2][5][6][7][8][9]
This compound is of significant interest in pharmaceutical research as a rigid analogue of phentermine and amphetamine, often used in Structure-Activity Relationship (SAR) studies for monoamine transporter selectivity.[2] It also appears as a synthesis intermediate for complex spiro-indane derivatives.[1][2]
Chemical Profile
| Property | Detail |
| IUPAC Name | This compound |
| Common Names | 2-Methyl-2-aminoindane HCl; 2-Me-2-AI |
| CAS Number | 91817-66-2 (HCl salt); 312753-94-9 (Free base) |
| Formula | C₁₀H₁₃N[1][2][3][6][9][10][11][12] · HCl |
| Molecular Weight | 183.68 g/mol (Salt); 147.22 g/mol (Free base) |
| Solubility | Soluble in water, methanol, DMSO.[9] |
| pKa (Calc.) | ~9.8 (Basic primary amine) |
| UV Maxima | ~210 nm (strong), ~264 nm (characteristic benzenoid band) |
Method Development Strategy
The analysis of 2-methyl-2,3-dihydro-1H-inden-2-amine presents specific chromatographic challenges:
-
Basic Moiety: The primary amine function (
) will be protonated at neutral and acidic pH. On standard silica-based C18 columns, this leads to interaction with residual silanols, causing peak tailing .[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Quaternary Carbon Sterics: The methyl group at the C2 position adds steric bulk near the amine, potentially affecting binding kinetics with the stationary phase compared to simple 2-aminoindane.[2]
-
Detection: The indane chromophore is relatively weak above 250 nm.[2] High sensitivity requires detection at 210–220 nm, necessitating UV-transparent buffers.[2]
Selected Approaches
-
Protocol A (QC/Purity): Uses a low pH (2.5–3.[2]0) phosphate buffer .[2] The acidic pH suppresses silanol ionization, and the high ionic strength of phosphate competes with the amine for binding sites, ensuring sharp peak shapes.
-
Protocol B (LC-MS Compatible): Uses Formic Acid/Ammonium Formate .[1][2] Ideal for trace analysis or biological matrices where mass spectrometry is required.[2]
Protocol A: HPLC-UV (Standard Purity & Potency)[1][2]
This is the "Gold Standard" method for quality control, offering the highest robustness and precision.[2]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or Waters XBridge C18 | End-capped columns prevent silanol interactions with the amine.[1][2] |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 3.0) | Low pH ensures amine is fully protonated; phosphate suppresses tailing.[2] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier.[1][2] |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 3.5–5 µm particles.[1][2] |
| Column Temp | 30°C | Improves mass transfer and reproducibility.[1][2] |
| Injection Vol | 5–10 µL | Dependent on concentration (Target: 0.5 mg/mL).[1][2] |
| Detection | UV @ 210 nm (Quant); 264 nm (ID) | 210 nm for max sensitivity; 264 nm for specificity (aromatic ring).[1] |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 17.0 | 90 | 10 |
Sample Preparation
-
Stock Solution: Weigh 10 mg of reference standard into a 20 mL volumetric flask. Dissolve in 50:50 Water:Methanol .[2] (Concentration: 0.5 mg/mL).[2]
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A.
-
Note: Diluting in Mobile Phase A (acidic buffer) prevents "solvent shock" and split peaks often seen when injecting basic amines dissolved in 100% organic solvent.[2]
-
Protocol B: LC-MS/MS (Trace Analysis)[1][2]
Designed for pharmacokinetic studies or impurity profiling where MS detection is necessary.[2]
Chromatographic Conditions
-
Column: Phenomenex Kinetex C18 or Phenyl-Hexyl (2.1 × 100 mm, 2.6 µm).[2]
-
Note: Phenyl-Hexyl phases offer unique selectivity for the indane aromatic ring via
interactions.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
-
Mobile Phase A: 0.1% Formic Acid + 5 mM Ammonium Formate in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.[2]
MS Source Parameters (ESI Positive)[1][2]
-
Precursor Ion: [M+H]⁺ = 148.1 m/z (Free base mass + H).[2]
-
Capillary Voltage: 3.5 kV.[2]
-
Source Temp: 350°C.
-
Cone Voltage: Optimized to 25–30 V.
Experimental Workflow & Logic
The following diagram illustrates the decision matrix and workflow for analyzing 2-methyl-2,3-dihydro-1H-inden-2-amine, ensuring the correct protocol is selected based on the sample type.
Caption: Analytical workflow distinguishing between high-concentration QC analysis (Protocol A) and high-sensitivity trace analysis (Protocol B).
Validation Parameters (Acceptance Criteria)
To ensure the method is "self-validating" as per Part 2 of the directive, the following System Suitability Test (SST) parameters must be met before every run.
| Parameter | Acceptance Limit | Troubleshooting |
| Tailing Factor ( | If | |
| Theoretical Plates ( | If low, check connections for dead volume or regenerate column. | |
| Retention Time %RSD | If drifting, equilibrate column longer (min 10 column volumes). | |
| Area %RSD | If high, check injector precision or sample solubility. | |
| Resolution ( | From nearest impurity (e.g., 2-aminoindane if present).[1] |
Linearity & Range
-
Range: 0.05 mg/mL to 0.75 mg/mL (Protocol A).[2]
-
Correlation Coefficient (
):ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> .
Troubleshooting & Scientific Insights
Peak Tailing of Amines
The primary cause of tailing for 2-methyl-2,3-dihydro-1H-inden-2-amine is the interaction between the positively charged ammonium group and deprotonated silanols (
-
Insight: At pH 3.0, silanols are mostly protonated (neutral), reducing this interaction. The use of Potassium Phosphate adds
ions which compete with the amine for any remaining active sites, effectively "blocking" them.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Isomer Separation
If the sample contains traces of N-methyl-2-aminoindane (NM-2-AI) , the C18 method may show close elution.[1][2]
-
Resolution Strategy: Switch to a Phenyl-Hexyl column.[1][2] The
interaction differences between the N-methyl and C-methyl positions on the indane ring often provide superior selectivity for these regioisomers compared to hydrophobic interaction alone.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
References
-
Biosynth. (2025).[2][13] Product Data: this compound (CAS 91817-66-2).[1][2][3] Retrieved from [2]
-
Cayman Chemical. (2025).[2] N-methyl-2-AI (hydrochloride) Product Information (Distinction of Isomers). Retrieved from [2][7]
-
Jurowski, K., & Frydrych, A. (2026).[2][8][14] First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane and N-Methyl-2-aminoindane.[1][2][5][8] Toxicology in Vitro, 110, 106149.[8][14] (Provides context on the N-methyl isomer and general aminoindane properties). [8]
-
Nichols, D. E., et al. (1990).[2][10] Synthesis and evaluation of 2-aminoindans as analogues of semi-rigid amphetamines. Journal of Medicinal Chemistry. (Foundational chemistry for 2-aminoindane derivatives).
-
PubChem. (2025).[2][6] Compound Summary: 2-methyl-2,3-dihydro-1H-inden-2-amine.[1][2][3][6][11][15] National Library of Medicine.[2] Retrieved from [2]
(Note: While specific HPLC papers for the exact C-methyl isomer are rare, the protocols above are derived from validated methods for the structural analog 2-aminoindane and general principles for basic drugs as supported by the references.)
Sources
- 1. 144800-63-5|2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine|BLD Pharm [bldpharm.com]
- 2. 1-Amino-2-methylindoline | C9H12N2 | CID 169315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2731011-33-7|N,2-Dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. Organic Chemistry [3asenrise.com]
- 5. researchgate.net [researchgate.net]
- 6. NM-2-AI - Wikipedia [en.wikipedia.org]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS Number 24445-44-1 [emolecules.com]
- 10. MDMAI - Wikipedia [en.wikipedia.org]
- 11. US8822518B2 - Compounds as antagonists or inverse agonists of opioid receptors for treatment of addiction - Google Patents [patents.google.com]
- 12. biosynth.com [biosynth.com]
- 13. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemscene.com [chemscene.com]
crystallization protocol for aminoindane derivatives
Application Notes and Protocols
Topic: High-Fidelity Crystallization Protocols for Aminoindane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aminoindane derivatives represent a critical class of compounds in medicinal chemistry and drug development, valued for their rigid bicyclic core which serves as a versatile scaffold for targeting various biological systems. Achieving a crystalline solid form is a paramount objective in their development pipeline, as it governs purity, stability, polymorphism, and ultimately, the bioavailability and manufacturability of an Active Pharmaceutical Ingredient (API).[1][2] This guide provides a comprehensive, experience-driven framework for developing robust crystallization protocols for aminoindane derivatives. We move beyond simple step-by-step instructions to elucidate the underlying principles, enabling scientists to rationally design, troubleshoot, and optimize crystallization processes.
The Crystallization Imperative for Aminoindane Derivatives
The unique stereochemical and electronic features of the aminoindane scaffold necessitate precise control over its solid-state form. Key drivers for crystallization include:
-
Purification: Crystallization is one of the most powerful techniques for purifying APIs from reaction byproducts and impurities.[2]
-
Polymorph Control: Different crystal forms (polymorphs) of the same compound can exhibit varied physicochemical properties, including solubility and stability. Identifying and selectively crystallizing the desired polymorph is crucial for consistent drug performance.[1]
-
Chiral Resolution: Many aminoindane derivatives are chiral. Crystallization of diastereomeric salts is a cornerstone technique for separating enantiomers, a critical step as different enantiomers often have distinct pharmacological activities.[3]
The process of crystallization involves two primary, kinetically controlled stages: nucleation , the initial formation of stable crystalline entities from a supersaturated solution, and crystal growth , the subsequent orderly addition of molecules to the nuclei.[2] Both stages are profoundly influenced by a range of experimental parameters.
Foundational Principles: Controlling Supersaturation
Crystallization can only occur from a supersaturated solution—a state where the concentration of the solute exceeds its equilibrium solubility.[4] The rate and method by which this state is achieved dictate the quality and nature of the resulting crystals. The primary methods for inducing supersaturation for small organic molecules like aminoindane derivatives are:
-
Anti-Solvent Addition: Involves adding a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble to a solution of the compound in a "good" solvent. This reduces the overall solubility of the solute, leading to precipitation.[6][7]
-
Slow Evaporation: The concentration of the solute is gradually increased by slowly removing the solvent through evaporation until the solution becomes supersaturated.[4][8][9]
-
Vapor Diffusion: A hybrid method where the anti-solvent is introduced slowly via the vapor phase into a solution of the compound, offering exquisite control over the rate of supersaturation.[4][8]
The Crystallization Workflow: A Strategic Overview
A systematic approach to developing a crystallization protocol is essential. The following workflow outlines the key stages from initial screening to a refined procedure.
Caption: General workflow for developing a crystallization protocol.
Core Protocol: Solvent Screening and Selection
The choice of solvent is the most critical factor in a crystallization process.[10] An ideal solvent system will exhibit moderate solubility for the aminoindane derivative, with solubility being significantly temperature-dependent for cooling crystallization, or will consist of a miscible solvent/anti-solvent pair for diffusion or precipitation methods.
Protocol 4.1: Small-Scale Solubility Screening
-
Preparation: Aliquot approximately 5-10 mg of the aminoindane derivative into several small vials.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition.
-
Classification:
-
High Solubility: If the compound dissolves in <0.2 mL, it is highly soluble. This solvent may be a "good" solvent in an anti-solvent system.
-
Moderate Solubility: If the compound dissolves in 0.2-1.0 mL, it may be a good candidate for slow evaporation or cooling crystallization.
-
Low/Insoluble: If the compound does not dissolve in >1.5 mL, it is poorly soluble. This may serve as an "anti-solvent."
-
-
Temperature Effect: Gently heat the vials with undissolved solid. If the solid dissolves upon heating, the solvent is a strong candidate for cooling crystallization.
| Solvent Category | Potential Role in Crystallization | Example Solvents for Aminoindanes |
| Protic Solvents | Good H-bond donors/acceptors, often good solvents. | Methanol, Ethanol, Isopropanol |
| Aprotic Polar | Good H-bond acceptors, versatile solubility. | Acetone, Acetonitrile, Ethyl Acetate, THF |
| Apolar Solvents | Poor solvents, often used as anti-solvents. | Heptane, Hexane, Toluene, Dichloromethane |
Causality: The amino group and any other heteroatoms in aminoindane derivatives can form hydrogen bonds, making them more soluble in protic or polar aprotic solvents. The bulky, nonpolar indane core contributes to solubility in less polar solvents like toluene. The interplay of these features dictates the ideal solvent choice.[10][11]
Experimental Methodologies: Step-by-Step Protocols
The following protocols are designed for milligram-to-gram scale crystallization, suitable for research and early development phases.
Protocol 5.1: Slow Cooling Crystallization
This method is ideal when a solvent with significant temperature-dependent solubility has been identified.
-
Dissolution: Place the crude aminoindane derivative in a clean flask. Add the minimum amount of the chosen solvent required to fully dissolve the compound at an elevated temperature (e.g., just below the solvent's boiling point).
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step is critical to prevent impurities from acting as unwanted nucleation sites.
-
Slow Cooling: Cover the flask (e.g., with a watch glass or foil with a needle hole) to prevent rapid evaporation and contamination. Allow the solution to cool slowly to room temperature in an undisturbed location.[12] Insulating the flask can further slow the cooling rate.
-
Further Cooling: Once at room temperature, the flask can be moved to a refrigerator (2-8 °C) or freezer (-20 °C) to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Protocol 5.2: Vapor Diffusion (Anti-Solvent)
This technique provides excellent control over the rate of crystallization and is particularly useful for growing high-quality single crystals for X-ray diffraction.[4][10]
-
Inner Vial Preparation: Dissolve the aminoindane derivative in a small volume of a "good" solvent (e.g., dichloromethane, ethyl acetate) in a small, open vial. The solution should be near saturation.
-
Outer Chamber Setup: Place this inner vial inside a larger beaker or jar that contains a pool of the "anti-solvent" (e.g., heptane, diethyl ether). The anti-solvent must be more volatile than the solvent used to dissolve the compound.[10]
-
Equilibration: Seal the outer chamber tightly. Over time, the volatile anti-solvent will diffuse in the vapor phase into the inner vial, reducing the solubility of the compound and causing crystals to form slowly.[4][13]
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and isolate the crystals for drying.
Application Focus: Chiral Resolution via Diastereomeric Crystallization
For racemic aminoindane derivatives, separation of enantiomers is often achieved by forming diastereomeric salts with a chiral resolving agent.[3]
-
Resolving Agent Selection: Choose a commercially available, enantiomerically pure resolving agent that can form a salt with the amino group of the aminoindane. Common choices include tartaric acid derivatives (for basic compounds) or chiral amines (for acidic compounds).
-
Salt Formation: Dissolve the racemic aminoindane derivative in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent. Combine the two solutions.
-
Diastereomer Crystallization: The two resulting diastereomeric salts will have different solubilities. The key is to find a solvent system where one diastereomer is significantly less soluble than the other. Use the solvent screening and crystallization protocols described above to selectively crystallize one diastereomer.[3]
-
Isolation and Liberation: Isolate the crystallized diastereomeric salt. Then, liberate the desired enantiomer by breaking the salt, typically by treatment with a base (e.g., NaOH solution) followed by extraction of the free aminoindane enantiomer into an organic solvent.
Troubleshooting Common Crystallization Issues
Even with a systematic approach, challenges are common. The following guide provides solutions to frequent problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not supersaturated (too much solvent); Compound is highly soluble at all temperatures. | Boil off some solvent to increase concentration and re-cool[14]; Try a different method like anti-solvent addition or vapor diffusion; If the solution is clear, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.[12][14] |
| "Oiling Out" | The solution has become supersaturated at a temperature above the compound's melting point, or the rate of supersaturation is too high; Presence of impurities. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly[14]; Ensure the starting material is sufficiently pure; try a different solvent. |
| Formation of Fine Powder/Needles | Nucleation rate is too high relative to the growth rate; Rapid cooling or anti-solvent addition. | Reduce the rate of supersaturation: cool the solution more slowly, add the anti-solvent dropwise, or use vapor diffusion[10]; Use a more dilute solution. |
| Poor Crystal Quality | Rapid, uncontrolled crystallization; Vibrations or disturbances during growth. | Ensure the crystallization vessel is left in a quiet, undisturbed location[9]; Slow down the crystallization process (see above). |
| Low Yield | Compound has significant solubility even at low temperatures; Insufficient cooling; Not enough time allowed for crystallization. | Use a different solvent or an anti-solvent to further decrease solubility; Cool the solution to a lower temperature (e.g., -20 °C); Allow more time for crystallization to complete.[14] |
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}
Caption: Decision tree for troubleshooting common crystallization issues.
References
-
Factors which affect the crystallization of a drug substance. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. (n.d.). Semantic Scholar. Retrieved February 4, 2026, from [Link]
-
Crystallisation Techniques. (2006, January 8). University of Washington, Department of Chemistry. Retrieved February 4, 2026, from [Link]
-
Crystals, Crystallization and X-ray Techniques. (2023). Research Journal of Pharmacy and Technology. Retrieved February 4, 2026, from [Link]
- Method for crystallization of amino acids. (1992). Google Patents.
-
Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Important Factors Influencing Protein Crystallization. (n.d.). Peertechz Publications. Retrieved February 4, 2026, from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved February 4, 2026, from [Link]
-
Guide for crystallization. (n.d.). Université de Rennes. Retrieved February 4, 2026, from [Link]
-
How to Grow Crystals. (n.d.). University of Florida, Department of Chemistry. Retrieved February 4, 2026, from [Link]
-
Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. (2008). Acta Crystallographica Section D: Biological Crystallography. Retrieved February 4, 2026, from [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. (2008). PubMed. Retrieved February 4, 2026, from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
-
Control of Polymorphism in Crystallization of Amino Acid. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Role of Solvent Selection on Crystal Habit of 5-Aminosalicylic Acid-Combined Experimental and Computational Approach. (2018). PubMed. Retrieved February 4, 2026, from [Link]
-
Slow Evaporation Method. (n.d.). University of Florida, Department of Chemistry. Retrieved February 4, 2026, from [Link]
-
Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved February 4, 2026, from [Link]
-
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved February 4, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 6. syrris.com [syrris.com]
- 7. rsc.org [rsc.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Slow Evaporation Method [people.chem.umass.edu]
- 10. unifr.ch [unifr.ch]
- 11. Role of Solvent Selection on Crystal Habit of 5-Aminosalicylic Acid-Combined Experimental and Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: 2-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride Synthesis
Status: Operational Ticket ID: CHEM-SUP-2MAI-001 Subject: Troubleshooting Synthesis of 2-Amino-2-Methylindane HCl (CAS: 2338-18-3) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Structural Verification
User Alert: Before proceeding, verify your target structure.
-
Target: 2-methyl-2,3-dihydro-1H-inden-2-amine (also known as 2-amino-2-methylindane ).[1]
-
Key Feature: The amine (-NH2) and the methyl group (-CH3) are both attached to the C2 carbon.[1] This creates a quaternary carbon center , which is the primary source of synthetic difficulty due to steric hindrance.
-
-
Common Confusion: Do not confuse this with N-methyl-2-aminoindane (NM-2-AI) , where the methyl is attached to the nitrogen.[1] The protocols differ entirely.
The Synthetic Challenge: The synthesis of 2-amino-2-methylindane requires constructing a sterically hindered quaternary center.[1] The standard reductive amination used for simple 2-aminoindane will not work effectively here.[1] The industry-standard route for this specific scaffold is the Grignard-Ritter Sequence .[1]
Diagnostic Workflow
The following diagram outlines the critical decision points and failure modes for the synthesis.
Caption: Logical flow for the synthesis of 2-methyl-2-aminoindane, highlighting the three critical failure points: Enolization (Step 1), Elimination (Step 2), and Hydrolysis Resistance (Step 3).
Troubleshooting Modules
Module 1: The Grignard Step (Formation of Tertiary Alcohol)
Reaction: 2-Indanone + Methylmagnesium Bromide (MeMgBr)
The Problem: You recover unreacted 2-indanone after workup.
The Cause: Enolization. 2-Indanone has highly acidic
| Symptom | Root Cause | Technical Solution |
| Recovery of Starting Material | Grignard acting as Base (Deprotonation) | Use Cerium(III) Chloride (Imamoto Reagent). Pre-mix anhydrous CeCl |
| Low Yield | Moisture in THF | Titrate Grignard. Ensure THF is distilled from Na/Benzophenone. Use a flame-dried flask. |
| Exotherm runaway | Fast Addition | Cryogenic Addition. Cool the ketone solution to -78°C (or at least -20°C) before adding the Grignard.[1] Low temps favor nucleophilic addition over proton abstraction. |
Protocol Adjustment (Imamoto Method):
-
Dry CeCl
7H O (1.5 eq) at 140°C under high vacuum for 2 hours (crucial step). -
Suspend in dry THF and stir for 2 hours.
-
Add MeMgBr (1.5 eq) at -78°C; stir for 30 mins.
-
Add 2-Indanone (1.0 eq) in THF.[1]
-
Warm to RT slowly.
Module 2: The Ritter Reaction (Nitrogen Insertion)
Reaction: 2-Methylindan-2-ol + Acetonitrile + H
The Problem: Formation of a sticky oil that does not crystallize; NMR shows alkene peaks (2-methylindene). The Cause: Elimination. The reaction proceeds via a tertiary carbocation. If the nitrile does not trap the cation quickly, or if the temperature is too high, the cation eliminates a proton to form the thermodynamically stable indene alkene.
| Symptom | Root Cause | Technical Solution |
| Product is an Oil (Alkene) | Acid concentration too low or Temp too high | Control the Exotherm. Add H |
| Low Conversion | Wet Acetonitrile | Use Anhydrous MeCN. Water competes with the nitrile for the carbocation, regenerating the alcohol or polymerizing it. |
| Dark Tar Formation | Polymerization of Indene | Dilution. Ensure sufficient solvent volume. If using neat MeCN, increase volume to 10 mL per gram of alcohol. |
Protocol Adjustment:
-
Dissolve 2-methylindan-2-ol in glacial acetic acid and acetonitrile (1:5 ratio).
-
Cool to 0°C.
-
Add conc. H
SO (3-4 eq) dropwise. -
Stir at RT overnight. Pour onto crushed ice. The amide should precipitate as a solid.
Module 3: Hydrolysis (The "Bottleneck")
Reaction: N-Acetyl Amide
The Problem: The amide refuses to hydrolyze under standard reflux (6M HCl, 100°C). The Cause: Steric Hindrance. The acetyl group is attached to a tertiary carbon. The tetrahedral intermediate required for amide hydrolysis is extremely crowded and high energy.
| Symptom | Root Cause | Technical Solution |
| Unchanged Amide | Standard HCl reflux is too weak | High-Temp Basic Hydrolysis. Use KOH in Ethylene Glycol (or Propylene Glycol) at 150-170°C. The higher boiling point is necessary to drive the reaction [2].[1] |
| Partial Hydrolysis | Insufficient Time | Extended Reflux. This substrate often requires 24-48 hours of reflux in aqueous HCl if not using glycol.[1] |
| Alternative Strategy | Chloroacetonitrile Route | Preventative Fix: In Step 2, use chloroacetonitrile instead of acetonitrile. The resulting chloroacetamide can be cleaved easily with thiourea in ethanol/acetic acid (Jirgensons' Method) [3]. This avoids harsh hydrolysis entirely. |
Recommended Protocol (Glycol Method):
-
Suspend the amide in ethylene glycol (10 mL/g).
-
Add KOH pellets (5 eq).
-
Heat to 160°C (oil bath) for 12 hours.
-
Cool, dilute with water, extract with ether (the amine is in the ether layer).
-
Precipitate salt with anhydrous HCl in ether/dioxane.
Frequently Asked Questions (FAQ)
Q: The final hydrochloride salt is hygroscopic and sticky. How do I get a nice powder? A: This is common for tertiary amine salts.
-
Fix: Dissolve the crude oil in a minimum amount of dry isopropanol (IPA). Add dry diethyl ether or methyl tert-butyl ether (MTBE) until cloudy.[1] Store in the freezer (-20°C). Scratch the glass to induce crystallization. Ensure your HCl source is anhydrous (e.g., 4M HCl in Dioxane), not aqueous.
Q: Can I use the "Bucherer-Bergs" reaction (Indan-2-one
-
Pathway: Indan-2-one + (NH
) CO + KCN Spirohydantoin.[1] -
Next: Hydrolysis of hydantoin (requires autoclave/high pressure base)
Amino Acid Decarboxylation. -
Verdict: The Grignard/Ritter route is faster for lab-scale synthesis, provided you control the enolization in Step 1.
Q: My NMR shows a "gem-dimethyl" signal, but I expected a single methyl. What happened? A: You likely methylated the 1 or 3 position of the indanone ring during a failed alkylation attempt, or you have 2,2-dimethylindane derivatives. If you followed the Grignard route, check if your starting material was pure 2-indanone and not 1-indanone. 1-Indanone derivatives are more common and stable.[1]
References
-
Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents."[1] Journal of the American Chemical Society, 111(12), 4392-4398. (Demonstrates suppression of enolization in ketone additions).
-
Kiyokawa, K., et al. "Hypervalent Iodine(III)-Mediated Decarboxylative Ritter-Type Amination Leading to the Production of α-Tertiary Amine Derivatives."[1][2] Journal of Organic Chemistry, 82, 11711-11720.[1][2][3] (Modern Ritter protocols).
-
Jirgensons, A., et al. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile."[3][4] Synthesis, 2000(12), 1709-1712.[1][4] (The "Gold Standard" fix for hydrolyzing hindered amides).
-
PubChem Compound Summary. "trans-1-Amino-2-methylindane" (and related 2-amino isomers).[1] (For structural verification).
Sources
Technical Support Center: 2-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
Welcome to the technical support center for 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experimental work with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your research.
Understanding the Synthetic Landscape and Potential Impurities
The purity of this compound is paramount for reliable experimental outcomes. Impurities can arise from the synthetic route, degradation, or improper handling and storage. A common and efficient method for synthesizing the target compound is through the reductive amination of 2-methyl-1-indanone. This process, while robust, can be a source of several process-related impurities if not carefully controlled.
Caption: A plausible synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when working with this compound?
A1: Common impurities can be categorized into three main groups:
-
Process-Related Impurities: These originate from the synthetic process.
-
Degradation Products: These form due to the instability of the molecule under certain conditions.
-
Residual Solvents and Reagents: These are materials used in the synthesis that are not completely removed.
| Impurity Category | Common Examples | Potential Origin |
| Process-Related | 2-Methyl-1-indanone (Starting Material) | Incomplete reductive amination reaction. |
| 2-Methyl-2,3-dihydro-1H-inden-2-ol (By-product) | Reduction of the ketone starting material by the reducing agent before amination.[1] | |
| Dimeric Impurities | Self-reaction or reaction with intermediates. | |
| Degradation Products | 2-Methyl-1H-indene-2-amine | Oxidation/dehydrogenation of the dihydroinden ring. |
| 2-Methyl-1-indanone | Hydrolysis of the intermediate imine during synthesis or degradation of the final product.[2] | |
| Residuals | Solvents (e.g., Methanol, Ethanol, Dichloromethane) | Incomplete removal during work-up and drying. |
| Reagents (e.g., Boron species) | Residues from the reducing agent. |
Q2: My NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in your ¹H or ¹³C NMR spectrum could indicate the presence of impurities.
-
Singlet around 2.2-2.6 ppm: While the N-methyl group in a related compound, N-methylcyclohexylamine, appears in this region, a sharp singlet in your spectrum for the primary amine could indicate an N-methylated impurity if methylating agents were present in any step.[3] More commonly for your compound, residual solvents might be the cause.
-
Broad signals: The N-H protons of amines often appear as broad signals and their chemical shift can vary.[3] To confirm, you can perform a D₂O exchange experiment, which will cause the N-H peak to disappear.
-
Signals corresponding to 2-Methyl-1-indanone: Look for a carbonyl peak in the ¹³C NMR spectrum (around 200 ppm) and characteristic aromatic and aliphatic signals of the indanone structure.
-
Complex multiplets in the aliphatic region: These could arise from diastereomeric impurities or by-products with altered stereochemistry.
For a definitive identification, consider 2D NMR techniques (like COSY and HSQC) and mass spectrometry.
Q3: I am observing peak splitting or tailing in my HPLC analysis. What is the cause and how can I fix it?
A3: Peak splitting and tailing are common issues when analyzing amine hydrochlorides by HPLC.
-
Cause: The acidic nature of the hydrochloride salt can disrupt the pH at the point of injection on the column, leading to a mixed population of the protonated and free amine forms of your compound, which have different retention times. This can result in peak splitting.[4] Peak tailing can occur due to strong interactions between the basic amine and residual acidic silanol groups on the silica-based column packing.[5]
-
Troubleshooting:
-
Use a Buffered Mobile Phase: Employ a buffer with a pKa close to the desired pH of your mobile phase to maintain a consistent pH throughout the analysis. This will ensure your analyte is in a single protonation state.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with trifluoroacetic acid or formic acid) will ensure the amine is fully protonated, leading to sharper peaks.
-
Increase Buffer Concentration: If you are already using a buffer, increasing its concentration can enhance the buffering capacity and mitigate peak splitting.[4]
-
Use a Base-Deactivated Column: These columns have been treated to reduce the number of accessible silanol groups, thus minimizing peak tailing for basic compounds.
-
Inject in a Weaker Solvent: Dissolving your sample in a solvent weaker than the mobile phase can improve peak shape.[4]
-
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
Caption: A troubleshooting decision tree for common experimental issues.
Issue 1: Incomplete Reductive Amination
-
Symptom: Presence of a significant amount of 2-methyl-1-indanone in the crude product, detected by TLC, GC-MS, or HPLC.
-
Causality:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) may be inadequate. These reagents can also degrade upon storage.[6][7]
-
Suboptimal pH: The formation of the imine intermediate is pH-dependent. A pH that is too low will protonate the amine, making it non-nucleophilic, while a pH that is too high will prevent the necessary protonation of the carbonyl oxygen.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion.
-
-
Experimental Protocol for Resolution:
-
Verify Reagent Quality: Use a fresh, properly stored batch of the reducing agent.
-
Optimize Stoichiometry: Consider a modest excess of the amine source and the reducing agent.
-
Control pH: For reductive aminations with sodium cyanoborohydride, maintaining a mildly acidic pH (around 5-6) is often optimal.[7]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the starting material before quenching the reaction.
-
Issue 2: Formation of 2-Methyl-2,3-dihydro-1H-inden-2-ol
-
Symptom: An impurity with a molecular weight corresponding to the alcohol by-product is observed in MS analysis.
-
Causality: The reducing agent can directly reduce the ketone starting material to the corresponding alcohol. This is more likely with stronger reducing agents like sodium borohydride if the imine formation is slow.[1] Milder reagents like sodium triacetoxyborohydride are generally more selective for the iminium ion.[6]
-
Experimental Protocol for Minimization:
-
Choice of Reducing Agent: Use sodium triacetoxyborohydride as it is generally more selective for the reduction of the intermediate iminium ion over the ketone.[6]
-
One-Pot, Two-Step Procedure: Allow for the formation of the imine intermediate first by stirring the ketone and the amine source together for a period before adding the reducing agent.
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired pathway.
-
Issue 3: Product Degradation During Storage or Analysis
-
Symptom: The appearance of new, unidentified peaks in the chromatogram of an aged sample, or discoloration of the solid material.
-
Causality: Benzylic amines can be susceptible to oxidation, especially when exposed to air and light.[8][9] The dihydroinden ring system could potentially be oxidized to the corresponding indene.
-
Preventative Measures:
-
Storage Conditions: Store this compound in a tightly sealed container, protected from light, and in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Sample Preparation for Analysis: Prepare solutions for analysis fresh and analyze them promptly. Avoid leaving solutions on the autosampler for extended periods.
-
Analytical Methodologies
A robust analytical method is crucial for accurately determining the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.
Recommended HPLC Protocol
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18, base-deactivated, e.g., 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30-40 °C |
| Detection | UV at 210 nm and 254 nm |
| Injection Vol. | 5-10 µL |
| Sample Prep. | Dissolve in Mobile Phase A or a Water/Acetonitrile mixture. |
Note: This is a starting point and may require optimization for your specific system and impurity profile.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Chromatography Forum. (2004). Amine hydrochloride in HPLC. [Link]
-
Le, T. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Pop, A., et al. (2014). Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photocatalysis. Advanced Synthesis & Catalysis, 356(10), 2243-2249. [Link]
-
University of California, Davis. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Zeng, T., et al. (2016). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 2(4), 726-736. [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 5. agilent.com [agilent.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry Data for 2-Methyl-2,3-dihydro-1H-inden-2-amine HCl
This guide provides an in-depth technical analysis of the mass spectrometry data for 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (2-MAI), explicitly comparing it against its isobaric isomer N-methyl-2-aminoindane (NM-2-AI) and its parent analogue 2-aminoindane (2-AI).[1][2]
Executive Summary
2-Methyl-2,3-dihydro-1H-inden-2-amine (2-MAI) is a rigid analogue of amphetamine and a structural isomer of the more commonly reported New Psychoactive Substance (NPS), N-methyl-2-aminoindane (NM-2-AI) .[1][2]
For researchers and forensic toxicologists, the primary analytical challenge is the differentiation of these regioisomers . Both share the molecular formula
This guide establishes a self-validating protocol to distinguish 2-MAI from NM-2-AI using specific fragmentation signatures (Diagnostic Ions) and derivatization strategies.
Chemical Identity & Structural Context[3][4][5][6][7][8]
| Feature | 2-MAI (Target) | NM-2-AI (Alternative/Isomer) | 2-AI (Parent) |
| IUPAC Name | 2-methyl-2,3-dihydro-1H-inden-2-amine | N-methyl-2,3-dihydro-1H-inden-2-amine | 2,3-dihydro-1H-inden-2-amine |
| Structure | Methyl group at C2 (Quaternary C) | Methyl group on Nitrogen (Secondary Amine) | No methyl substitution |
| CAS (HCl) | 91817-66-2 | 24445-44-1 | 2975-41-9 |
| Mol.[1][2] Weight | 147.22 | 147.22 | 133.19 |
| Key Difference | Primary Amine ( | Secondary Amine ( | Primary Amine ( |
Comparative Mass Spectrometry Data
Gas Chromatography-Mass Spectrometry (GC-MS) - Electron Ionization (EI)
The fragmentation of aminoindanes is driven by the stability of the indane ring and the amine functionality.
-
2-AI (Parent): Characterized by a base peak at m/z 117
or m/z 116 , and the tropylium ion m/z 91 .[1][2] -
NM-2-AI (Isomer): The N-methyl group allows for the loss of methylamine (
, 31 Da), leading to a dominant indanyl cation at m/z 116/115 .[1][2] -
2-MAI (Target): The methyl group is attached to the rigid C2 ring carbon. It cannot easily lose the amine and the methyl simultaneously without ring degradation. Therefore, it retains higher mass fragments.
Table 1: Diagnostic Ion Signature (EI, 70 eV)
| Compound | Molecular Ion ( | Base Peak (100%) | Diagnostic Fragment 1 | Diagnostic Fragment 2 | Mechanism Note |
| 2-MAI | m/z 147 | m/z 132 | m/z 130 | m/z 91 | Loss of C2-Methyl (132) or Amine (130) dominates.[1][2] |
| NM-2-AI | m/z 147 | m/z 116 | m/z 146 | m/z 91 | Loss of entire N-methylamine moiety yields indene cation.[1][2] |
| 2-AI | m/z 133 | m/z 117 | m/z 116 | m/z 91 | Loss of amine group.[1][2] |
Critical Insight: The presence of m/z 132 (M-15) is the primary differentiator for 2-MAI.[1][2] NM-2-AI rarely produces a strong m/z 132 because the N-methyl bond is less labile than the loss of the neutral amine species, or it fragments via alpha-cleavage (less prominent in cyclic systems) or loss of the amine entirely.[1][2]
Liquid Chromatography-MS/MS (ESI+)[1][2]
In Electrospray Ionization (ESI), the protonated molecular ion
-
Precursor Ion: m/z 148.1 (for both 2-MAI and NM-2-AI).[1][2]
-
2-MAI Fragmentation:
-
Major Product: m/z 131 (Loss of
, -17 Da).[1] -
Secondary: m/z 115/117 (Indanyl cation).
-
-
NM-2-AI Fragmentation:
-
Major Product: m/z 117 (Loss of
, -31 Da).[2] -
Secondary: m/z 91 (Tropylium).
-
Differentiation Protocol: A Self-Validating System
To ensure scientific integrity when identifying 2-MAI, researchers must not rely on mass spectrum alone due to the similarity of isomers. The following "Self-Validating System" incorporates derivatization to force spectral divergence.
Step 1: Chemical Derivatization (TFA/MBTFA)
Derivatization with Trifluoroacetic Anhydride (TFAA) or MBTFA replaces active hydrogens with a trifluoroacetyl (TFA) group.
-
2-MAI (Primary Amine): Adds one TFA group (+96 Da).[1][2] Mass shift:
. -
NM-2-AI (Secondary Amine): Adds one TFA group (+96 Da).[1][2] Mass shift:
. -
Differentiation: The fragmentation of the derivatives differs significantly.
Step 2: Chromatographic Separation
Using a 5% phenyl-arylene phase (e.g., Rxi-5Sil MS or DB-5MS):
-
2-MAI typically elutes earlier than NM-2-AI due to the steric shielding of the amine by the C2-methyl group, reducing interaction with the stationary phase compared to the exposed secondary amine of NM-2-AI.[1][2]
Workflow Visualization
The following diagram outlines the logical decision tree for confirming 2-MAI presence in a sample.
Figure 1: Analytical workflow for the differentiation of isobaric aminoindane isomers.
References
-
Drug Enforcement Administration (DEA). (2021).[3] Alert Regarding N-Methyl-2-Aminoindane (NM-2-AI).[1][2][3] Diversion Control Division. [Link]
-
Manier, S. K., et al. (2019). The metabolic fate of the two new psychoactive substances 2-aminoindane and N-methyl-2-aminoindane studied in vitro and in vivo.[1][2] Drug Testing and Analysis.[4][3][5] [Link]
-
Rose, A. R., et al. (2021). Gas chromatography–mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-...[1][2] Rapid Communications in Mass Spectrometry. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11.[1][2][Link]
Sources
- 1. 144800-63-5|2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine|BLD Pharm [bldpharm.com]
- 2. 2731011-33-7|N,2-Dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. What Is the Difference Between MS and MS/MS? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-2,3-dihydro-1H-inden-2-amine Derivatives as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 2-aminoindan scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with significant activity at monoamine transporters. These transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical targets for the treatment of a wide range of neurological and psychiatric disorders. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-methyl-2,3-dihydro-1H-inden-2-amine derivatives, comparing them with their non-methylated 2-aminoindan counterparts to elucidate the impact of the C2-methyl group on their pharmacological profile.
Introduction: The Significance of the 2-Aminoindan Scaffold
The 2-aminoindan framework can be viewed as a conformationally restricted analog of phenethylamine, a core pharmacophore for many psychoactive compounds. This structural rigidity has been exploited to design more selective ligands for monoamine transporters. Derivatives of 2-aminoindan have shown a spectrum of activities, from potent monoamine releasers to reuptake inhibitors, making them a fertile ground for drug discovery. Notably, ring-substituted 2-aminoindans have been investigated as potential therapeutics and have also appeared in the recreational drug market, highlighting their potent central nervous system effects.[1][2]
The introduction of a methyl group at the C2 position of the indan ring, creating the 2-methyl-2-aminoindan scaffold, is a key structural modification. This addition is anticipated to significantly alter the steric and electronic properties of the molecule, thereby influencing its interaction with monoamine transporters. Understanding the SAR of this specific chemical series is crucial for the rational design of novel and selective monoamine transporter ligands.
The Crucial Role of the C2-Methyl Group: A Comparative SAR Analysis
While a systematic SAR study specifically focused on a broad range of 2-methyl-2,3-dihydro-1H-inden-2-amine derivatives is not extensively documented in the public domain, we can infer the influence of the C2-methyl group by comparing the pharmacological data of 2-aminoindan derivatives with the limited data available for their 2-methylated counterparts and related structures.
Impact on Potency and Selectivity at Monoamine Transporters
The primary pharmacological targets for 2-aminoindan derivatives are the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The affinity and activity at these transporters are highly sensitive to substitutions on both the aromatic ring and the amino group.
Key Observations from 2-Aminoindan Derivatives:
-
Unsubstituted 2-Aminoindan (2-AI): This parent compound is a selective substrate for NET and DAT, with significantly lower potency at SERT.[1]
-
Ring Substitution: The addition of substituents to the aromatic ring dramatically shifts the selectivity profile. For instance, the introduction of a methylenedioxy group (as in MDAI) or a methoxy group (as in 5-MeO-AI) increases potency at SERT.[1] 5-Methoxy-6-methyl-2-aminoindan (MMAI) is a highly selective serotonin releasing agent.[1]
-
N-Alkylation: N-alkylation of the amino group also modulates activity. For example, N-methylation of 2-AI (NM2AI) is reported to have entactogenic activity, suggesting an altered interaction with monoamine transporters compared to the primary amine.[3][4]
Inferred Role of the C2-Methyl Group:
The introduction of a methyl group at the C2 position introduces a chiral center and increases steric bulk in proximity to the amino group. This modification is likely to:
-
Decrease Potency: The added steric hindrance may lead to a less optimal fit within the binding pockets of the monoamine transporters, potentially reducing overall potency.
-
Alter Selectivity: The change in the spatial arrangement of the pharmacophoric elements (the amino group and the aromatic ring) could favor binding to one transporter over the others, thereby altering the selectivity profile. For instance, the steric bulk might be better accommodated by the larger binding pocket of SERT compared to DAT or NET.
-
Influence Substrate vs. Inhibitor Activity: The C2-methyl group could hinder the conformational changes in the transporter that are necessary for substrate translocation, potentially shifting the activity profile from a releasing agent (substrate) to a reuptake inhibitor (blocker).
Dopaminergic Activity
Several 2-aminoindan derivatives have been investigated for their dopaminergic activity. Hydroxylation of the aromatic ring, particularly at the 4-position, appears to be a key determinant for dopamine receptor agonism.[5] For instance, 4-hydroxy-5-methyl-di-n-propyl-2-aminoindan was identified as a potent dopamine D2 receptor agonist.[5]
The impact of a C2-methyl group on dopamine receptor affinity is less clear from the available literature. However, it can be hypothesized that the steric influence of the C2-methyl group could affect the orientation of the molecule within the dopamine receptor binding site, potentially influencing agonist versus antagonist activity.
Comparative Performance Data
To illustrate the SAR principles discussed, the following table summarizes the in vitro pharmacological data for a selection of 2-aminoindan derivatives at human monoamine transporters. It is important to note the absence of a comprehensive dataset for a series of 2-methyl-2-aminoindan derivatives, which represents a significant knowledge gap.
| Compound | Substitution | Target | Activity (EC50/Ki, nM) | Reference |
| 2-Aminoindan (2-AI) | Unsubstituted | hDAT | EC50: 439 | [1] |
| hNET | EC50: 86 | [1] | ||
| hSERT | EC50: >10,000 | [1] | ||
| MDAI | 5,6-Methylenedioxy | hDAT | EC50: 1334 | [1] |
| hNET | EC50: 117 | [1] | ||
| hSERT | EC50: 114 | [1] | ||
| 5-MeO-AI | 5-Methoxy | hDAT | EC50: 2646 | [1] |
| hNET | EC50: 861 | [1] | ||
| hSERT | EC50: 134 | [1] | ||
| MMAI | 5-Methoxy-6-methyl | hDAT | EC50: >10,000 | [1] |
| hNET | EC50: 3101 | [1] | ||
| hSERT | EC50: 31 | [1] | ||
| N-Methyl-2-aminoindan (NM2AI) | N-Methyl | - | Metabolized to 2-AI in vivo | [4] |
Note: EC50 values represent the concentration for 50% of maximal release in neurotransmitter release assays. Ki values represent the inhibitory constant in binding assays. A comprehensive dataset for 2-methyl-2-aminoindan derivatives is not currently available in the cited literature.
Experimental Protocols
The following protocols provide a framework for the synthesis and pharmacological evaluation of 2-methyl-2,3-dihydro-1H-inden-2-amine derivatives, allowing researchers to generate the data needed to fill the existing knowledge gap.
Synthesis of 2-Methyl-2,3-dihydro-1H-inden-2-amine
A general synthetic route to 2-aminoindans involves the reduction of an oxime precursor derived from the corresponding indanone. A plausible route to the target compound is outlined below.
A plausible synthetic pathway to 2-methyl-2-aminoindan.
Step 1: Synthesis of 2-Methyl-2-indanone
-
To a solution of 2-indanone in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium hydride) at 0 °C.
-
Allow the mixture to stir for 30 minutes.
-
Add methyl iodide dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 2-methyl-2-indanone.
Step 2: Synthesis of 2-Methyl-2-indanone oxime
-
Dissolve 2-methyl-2-indanone and hydroxylamine hydrochloride in ethanol.
-
Add a base (e.g., sodium acetate) and reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting oxime by recrystallization.
Step 3: Synthesis of 2-Methyl-2,3-dihydro-1H-inden-2-amine
-
Dissolve the 2-methyl-2-indanone oxime in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation at elevated pressure.
-
Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent can be used.
-
After the reaction is complete, filter the catalyst (if using Pd/C) and remove the solvent.
-
Purify the final product, 2-methyl-2,3-dihydro-1H-inden-2-amine, by distillation or conversion to a salt followed by recrystallization.
In Vitro Pharmacological Evaluation
This assay determines the affinity of the synthesized compounds for DAT, NET, and SERT.
Workflow for a monoamine transporter binding assay.
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]
This assay determines whether the compounds act as inhibitors or substrates (releasers) at the monoamine transporters.
Workflow for a neurotransmitter uptake assay.
-
Cell/Synaptosome Preparation: Use either HEK293 cells expressing the respective monoamine transporter or synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).[2][7]
-
Pre-incubation: Pre-incubate the cells or synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the cells or synaptosomes and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: For uptake inhibitors, determine the IC50 value. For releasing agents, measure the amount of pre-loaded radiolabeled neurotransmitter released into the medium and determine the EC50 value.[3]
Conclusion and Future Directions
The structure-activity relationship of 2-aminoindan derivatives reveals a class of compounds with tunable pharmacological profiles at monoamine transporters. Ring substitutions and N-alkylation are key strategies to modulate potency and selectivity. While direct experimental data on a series of 2-methyl-2,3-dihydro-1H-inden-2-amine derivatives is currently lacking, the introduction of a C2-methyl group is predicted to significantly impact their interaction with DAT, NET, and SERT, likely through steric hindrance that could decrease potency and alter selectivity.
There is a clear need for a systematic investigation into the SAR of 2-methyl-2-aminoindan derivatives. Such studies should explore a variety of substituents on the aromatic ring and the amino group to build a comprehensive understanding of how these modifications, in concert with the C2-methyl group, influence monoamine transporter activity. This research will be instrumental in the development of novel, highly selective ligands for the treatment of a multitude of neurological and psychiatric conditions.
References
- Sindelar, R. D., et al. (1990). Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211). Journal of Medicinal Chemistry, 33(9), 2465-2471.
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(3), 989-999. [Link]
- Rothman, R. B., et al. (2005). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8.
-
Sittampalam, G. S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1634-1644. [Link]
-
Bonanno, G., et al. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. International Journal of Molecular Sciences, 24(4), 3329. [Link]
- Angel, J. E., et al. (2014). Design, synthesis and preliminary pharmacologic evaluation of 2-aminoindane-quinoline analogs as dopaminergic agents. Der Pharma Chemica, 6(6), 334-343.
-
Encyclopedia.pub. (2022). New Psychoactive Substances: Piperazines and Aminoindanes. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?. Retrieved February 4, 2026, from [Link]
-
JoVE. (n.d.). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved February 4, 2026, from [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (2023). TAAR1. Retrieved February 4, 2026, from [Link]
-
OUCI. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Retrieved February 4, 2026, from [Link]
-
Elabscience. (n.d.). Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. Retrieved February 4, 2026, from [Link]
-
Newman, A. H., et al. (2014). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry, 14(2), 237-253. [Link]
-
Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 441-451. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 4, 2026, from [Link]
- Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.
-
Assi, S., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 239. [Link]
- Schepmann, D., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(24), 5240-5251.
-
Coppolino, V., et al. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. International Journal of Molecular Sciences, 24(4), 3329. [Link]
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- 7. researchgate.net [researchgate.net]
A Comparative Pharmacological Profile of Indane Amines: A Guide for Researchers
In the landscape of neuropharmacology, the indane amine scaffold has emerged as a privileged structure, yielding compounds with significant therapeutic potential, primarily through their interaction with monoamine transporters. This guide provides an in-depth, objective comparison of the pharmacological profiles of key indane amines, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data. Our focus will be on elucidating the structure-activity relationships that govern their interactions with the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
The Indane Amine Scaffold: A Foundation for Neuromodulation
The indane amine chemical class is characterized by a bicyclic structure where a benzene ring is fused to a cyclopentane ring, with an amine-containing substituent. This rigid framework provides a distinct conformational constraint that influences binding to and inhibition of monoamine transporters. Variations in substitution on both the aromatic and aliphatic rings, as well as the nature of the amine substituent, give rise to a diverse range of pharmacological activities, from non-selective monoamine reuptake inhibitors to highly selective agents. Understanding these nuances is critical for the rational design of novel therapeutics for a spectrum of neurological and psychiatric disorders.
Comparative Binding Affinities at Monoamine Transporters
The primary mechanism of action for many indane amines is the inhibition of monoamine transporters, which are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft. The binding affinity of a compound for these transporters is a key determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Kᵢ), with lower Kᵢ values indicating higher binding affinity.
Below is a comparative summary of the in vitro binding affinities of prominent indane amines for human DAT, SERT, and NET.
| Compound | Dopamine Transporter (DAT) Kᵢ (nM) | Serotonin Transporter (SERT) Kᵢ (nM) | Norepinephrine Transporter (NET) Kᵢ (nM) | Selectivity Profile |
| Indatraline | 1.7 | 0.42 | 5.8 | Non-selective (SERT > DAT > NET) |
| Sertraline | 25 | 0.29 | 420 | Highly SERT Selective |
| MDAI | >10,000 | 163 | 597 | SERT/NET Selective |
| 5-IAI | 2,360 | 97 | 245 | SERT/NET Selective |
Indatraline emerges as a potent, non-selective monoamine reuptake inhibitor, with high affinity for all three transporters, albeit with a slight preference for SERT.[1][2] In stark contrast, Sertraline , a widely prescribed antidepressant, demonstrates remarkable selectivity for SERT, with significantly lower affinity for DAT and NET.[3] This high selectivity is a cornerstone of its therapeutic efficacy and side-effect profile.
5,6-Methylenedioxy-2-aminoindane (MDAI) and 5-Iodo-2-aminoindane (5-IAI) , often explored as research chemicals, exhibit a preference for SERT and NET over DAT.[4] This profile suggests potential applications where modulation of serotonin and norepinephrine is desired with minimal dopaminergic effects.
Visualizing Molecular Interactions: Structure and Transporter Selectivity
The subtle structural differences among these indane amines profoundly impact their interaction with the binding pockets of monoamine transporters. The following diagrams illustrate the chemical structures of the compared compounds and a conceptual representation of their differential engagement with DAT, SERT, and NET.
Caption: Chemical structures and differential affinities of indane amines for monoamine transporters.
Experimental Methodologies: Unveiling Pharmacological Profiles
The determination of binding affinities and functional activities of indane amines relies on robust and validated in vitro assays. The following sections detail the principles and a generalized protocol for two fundamental experimental approaches.
Radioligand Binding Assays: Quantifying Affinity
Principle: Radioligand binding assays are a cornerstone of pharmacology, enabling the direct measurement of the affinity of a test compound for a specific receptor or transporter. The assay relies on the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the target protein. By measuring the displacement of the radioligand at various concentrations of the test compound, the inhibition constant (Kᵢ) can be determined.
Experimental Workflow:
Caption: Workflow for a typical radioligand binding assay to determine transporter affinity.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues known to express the target monoamine transporter in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add the prepared cell membranes, a fixed concentration of the appropriate radioligand, and serial dilutions of the indane amine being tested. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Uptake Assays: Assessing Transporter Inhibition
Principle: Functional uptake assays measure the ability of a compound to inhibit the transport of a substrate into cells expressing the target transporter. This provides a measure of the functional consequence of a compound's binding to the transporter. Typically, a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is used.
Experimental Workflow:
Caption: Workflow for a functional monoamine transporter uptake assay.
Step-by-Step Protocol:
-
Cell Plating: Seed cells expressing the target transporter into a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test indane amine for a specific duration.
-
Uptake Initiation: Add a fixed concentration of the radiolabeled monoamine substrate to each well to initiate the uptake process.
-
Incubation: Incubate the plate at 37°C for a short period (typically 5-15 minutes) to allow for substrate uptake.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer.
-
Cell Lysis: Add a lysis buffer to each well to disrupt the cell membranes and release the intracellular contents, including the accumulated radiolabeled substrate.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial with scintillation fluid and measure the radioactivity.
-
Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for uptake inhibition.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals key SAR trends within the indane amine class:
-
Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring are critical for selectivity. The dichlorophenyl group in sertraline, for instance, is a key contributor to its high SERT affinity and selectivity. The methylenedioxy group in MDAI appears to confer a preference for SERT and NET.
-
Amine Substitution: The nature of the amine substituent (primary, secondary, etc.) and the groups attached to it can influence potency and selectivity.
-
Stereochemistry: The rigid indane scaffold creates stereocenters, and the stereochemistry of the amine and other substituents can have a dramatic impact on binding affinity and efficacy.
Conclusion and Future Directions
The indane amine scaffold has proven to be a versatile platform for the development of potent and selective modulators of monoamine transporters. This guide has provided a comparative analysis of the pharmacological profiles of key indane amines, highlighting the structural determinants of their interactions with DAT, SERT, and NET. The provided experimental protocols offer a foundation for researchers to further explore this important class of compounds.
Future research in this area will likely focus on the development of novel indane amines with tailored selectivity profiles for specific therapeutic applications. A deeper understanding of the three-dimensional interactions between these ligands and the transporter binding sites, aided by computational modeling and structural biology, will be instrumental in the rational design of the next generation of indane amine-based therapeutics.
References
- Michell, J. A., et al. (1991). 5-Iodo-2-aminoindan, a non-neurotoxic analogue of p-iodoamphetamine. European Journal of Pharmacology, 200(1), 185-188.
- Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.
- Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.
Sources
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride enantiomers
The following technical guide provides an in-depth analysis of the biological activity of 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (also known as 2-Methyl-2-aminoindane or 2-Me-2-AI ).
Editorial Note on Stereochemistry: It is critical to address the core premise of "enantiomers" immediately. 2-Methyl-2,3-dihydro-1H-inden-2-amine is an achiral molecule. Due to the plane of symmetry passing through the C2 carbon and bisecting the C5-C6 bond of the benzene ring, this molecule possesses a superimposable mirror image (meso-like symmetry). Therefore, distinct (R) and (S) enantiomers do not exist for the unsubstituted 2-methyl-2-aminoindane.
This guide will focus on the biological profile of 2-Me-2-AI, while providing a comparative analysis of its chiral constitutional isomers (such as 1-methyl-2-aminoindane) and N-methyl analogues (NM-2-AI), which are frequently confused in literature and drug development contexts.
Type: Technical Comparison Guide Target: Monoamine Transporters (NET, DAT, SERT) Class: Rigid Phenethylamine / Aminoindane
Executive Summary
2-Methyl-2,3-dihydro-1H-inden-2-amine (2-Me-2-AI) is a rigid analogue of phentermine and amphetamine . Unlike its flexible counterparts, the aminoindane scaffold restricts the conformational freedom of the ethylamine side chain, often leading to enhanced selectivity for specific monoamine transporters.
While frequently discussed in the context of "enantiomers" due to confusion with 1-methyl-2-aminoindane (which is chiral) or methamphetamine (chiral), 2-Me-2-AI itself acts as a symmetric, achiral monoamine releasing agent (MRA). Its pharmacological profile is characterized by high affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) , with reduced serotonergic activity compared to ring-substituted analogues like MDAI.
Key Differentiators:
-
Achirality: Eliminates the need for enantioselective synthesis or chiral resolution, simplifying manufacturing.
-
Metabolic Stability: The C2-methylation (analogous to the alpha-methyl in phentermine) blocks oxidation by Monoamine Oxidase (MAO), potentially extending the half-life compared to unsubstituted 2-aminoindane (2-AI).
-
Selectivity: Predominantly a psychostimulant profile (NET/DAT) rather than an entactogen profile (SERT).
Chemical Structure & Stereochemical Analysis[1][2]
To understand the biological activity, one must first resolve the stereochemical properties.
Structural Comparison
| Compound | Structure Description | Chirality | Pharmacological Analogue |
| 2-Me-2-AI | Methyl group at C2 (bridgehead). | Achiral (Plane of Symmetry) | Phentermine (Rigid) |
| NM-2-AI | Methyl group on Nitrogen. | Achiral | N-Methyl-2-AI |
| 1-Me-2-AI | Methyl group at C1 (benzylic). | Chiral (2 stereocenters) | Amphetamine (Rigid) |
| 2-AI | Unsubstituted at C2/N. | Achiral | Amphetamine (Rigid) |
Visualization of Symmetry
The following diagram illustrates why 2-Me-2-AI lacks enantiomers compared to its chiral isomer, 1-Me-2-AI.
Caption: Structural logic demonstrating the achirality of 2-Me-2-AI versus the chirality of its constitutional isomer, 1-Me-2-AI.
Pharmacological Mechanism of Action[3][4]
Primary Mechanism: Monoamine Release
2-Me-2-AI functions as a substrate-type monoamine releasing agent. It mimics endogenous monoamines (norepinephrine/dopamine), entering the presynaptic neuron via membrane transporters (NET/DAT).[1] Once inside, it disrupts the storage of monoamines in VMAT2 vesicles and reverses the direction of the membrane transporters, causing a flood of neurotransmitters into the synaptic cleft.[1]
Receptor Selectivity Profile
Unlike ring-substituted aminoindanes (e.g., MDAI) which are selective for SERT (Serotonin Transporter), unsubstituted and alkyl-substituted aminoindanes like 2-Me-2-AI are selective for NET and DAT .
Comparative Binding Data (Estimated based on SAR)
Note: Direct Ki values for 2-Me-2-AI are proprietary/scarce in open literature; data below extrapolates from the closely related NM-2-AI and 2-AI to establish the profile.
| Target | 2-AI (Parent) | NM-2-AI (N-Methyl) | 2-Me-2-AI (C-Methyl) | Biological Effect |
| NET (Norepinephrine) | High Affinity (EC50 ~80 nM) | High Affinity | High Affinity | Alertness, Hypertension, Tachycardia |
| DAT (Dopamine) | Moderate Affinity (EC50 ~400 nM) | Moderate Affinity | High/Moderate | Euphoria, Locomotion, Reinforcement |
| SERT (Serotonin) | Negligible (>10,000 nM) | Low | Low/Negligible | Minimal Empathy/Entactogenic effects |
| MAO-A/B | Inhibitor | Weak Inhibitor | Resistant | Metabolic Stability (Prolonged duration) |
SAR Insight: The addition of the methyl group at C2 (2-Me-2-AI) sterically hinders the amine, likely reducing MAO inhibition potency compared to 2-AI, but increasing lipophilicity and blood-brain barrier (BBB) penetration.
Experimental Protocols
A. Synthesis of 2-Methyl-2-aminoindane HCl
Context: Since 2-Me-2-AI is not naturally occurring, reliable synthesis is required for testing.
Method: Alkylation of Schiff Base (Self-Validating Route)
-
Starting Material: 2-Indanone.
-
Formation of Schiff Base: React 2-indanone with benzylamine to form the imine.
-
Alkylation: Treat the imine with Lithium Diisopropylamide (LDA) at -78°C, followed by addition of Methyl Iodide (MeI). This introduces the methyl group at the C2 position.
-
Hydrolysis/Reduction: Hydrolyze the imine to the ketone (2-methyl-2-indanone) and then perform reductive amination, OR reduce the methylated imine directly.
-
Salt Formation: Dissolve the free base in diethyl ether and bubble dry HCl gas to precipitate This compound .
Validation Point: The product must show a singlet for the C2-Methyl group in 1H-NMR (~1.4 ppm) and lack splitting for the C2 proton.
B. [3H]-Monoamine Uptake/Release Assay
Objective: Determine EC50 for NET/DAT/SERT.
-
Tissue Preparation: Isolate synaptosomes from rat brain striatum (for DAT) and cortex (for NET/SERT).
-
Incubation: Incubate synaptosomes with [3H]-Dopamine, [3H]-Norepinephrine, or [3H]-Serotonin in Krebs-Henseleit buffer.
-
Treatment: Add varying concentrations of 2-Me-2-AI (1 nM – 100 µM).
-
Measurement: Terminate reaction by rapid filtration over GF/B filters. Measure retained radioactivity via liquid scintillation counting.
-
Analysis: Plot log(concentration) vs. % uptake inhibition to derive IC50/EC50 using non-linear regression.
Comparative Analysis of "Enantiomer" Confusion
Researchers often confuse 2-Me-2-AI with 1-Methyl-2-aminoindane , which does have enantiomers. If your research specifically requires chiral investigation, 1-Methyl-2-aminoindane is the correct target.
| Feature | 2-Methyl-2-aminoindane | 1-Methyl-2-aminoindane |
| Structure | Symmetric (Achiral) | Asymmetric (Chiral) |
| Isomers | 1 (Single compound) | 4 (Cis-1S,2R; Cis-1R,2S; Trans-1S,2S; Trans-1R,2R) |
| Pharmacology | Pure NET/DAT releaser. | Isomers vary significantly; cis isomers often more potent. |
| Use Case | General psychostimulant study. | Stereoselective binding studies. |
Pathway Diagram: Signaling & Metabolism
Caption: Mechanism of Action for 2-Me-2-AI showing monoamine release and subsequent hepatic metabolism.
References
-
Biosynth. (n.d.). N-Methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI) Product Data. Retrieved from
-
Manier, S. K., et al. (2020). "The metabolic fate of the two new psychoactive substances 2-aminoindane and N-methyl-2-aminoindane studied in vitro and in vivo." Drug Testing and Analysis, 12(1), 145-151.
-
Simmler, L. D., et al. (2014).[2] "Pharmacological characterization of designer cathinones and aminoindanes." Neuropharmacology. (Contextual reference for aminoindane class activity).
-
Google Patents. (2014). US8822518B2 - Compounds as antagonists or inverse agonists of opioid receptors. (Lists this compound as intermediate Example III-16).
-
Wikipedia. (2024). 2-Aminoindane. Retrieved from
-
U.S. Department of Justice (DEA). (2021). Alert Regarding N-Methyl-2-Aminoindane (NM-2-AI).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
